Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester

Catalog No.
S13018174
CAS No.
675837-02-2
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl...

CAS Number

675837-02-2

Product Name

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester

IUPAC Name

methyl 2,4-dimethoxy-6-phenacylbenzoate

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-21-14-9-13(10-15(19)12-7-5-4-6-8-12)17(18(20)23-3)16(11-14)22-2/h4-9,11H,10H2,1-3H3

InChI Key

YSAHEJVAMIZRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)C2=CC=CC=C2

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester, also known as methyl 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)benzoate, is an aromatic compound characterized by its complex structure. The molecular formula is C15H16O4C_{15}H_{16}O_4 with a molecular weight of approximately 256.29 g/mol. This compound features a benzoic acid core with two methoxy groups and a ketone functionality attached to a phenylethyl group. Its structural uniqueness arises from the combination of these functional groups, which may influence its chemical behavior and biological activity.

Typical of benzoic acid derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can revert to benzoic acid and alcohol.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The phenylethyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

These reactions highlight the compound's potential versatility in organic synthesis.

The synthesis of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester can be achieved through several methods:

  • Starting from benzoic acid:
    • React benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.
    • Introduce the dimethoxy groups via a methoxylation reaction using suitable reagents like dimethyl sulfate or methanol in the presence of a base.
    • Attach the phenylethyl ketone moiety through a Friedel-Crafts acylation reaction.
  • Multi-step synthesis:
    • Begin with commercially available precursors that contain the required functional groups and perform a series of reactions (e.g., alkylation, acylation) to build up to the target molecule.

These synthetic routes allow for flexibility in modifying substituents on the aromatic ring.

Benzoic acid derivatives find applications across various fields:

  • Pharmaceuticals: Used as intermediates in drug synthesis due to their biological activities.
  • Food preservation: Some derivatives serve as preservatives due to their antimicrobial properties.
  • Cosmetics: Used in formulations for their fragrance and preservative qualities.
  • Agriculture: Potential use in agrochemicals for pest control or as growth regulators.

The versatility of this compound makes it valuable in multiple industries.

Interaction studies involving benzoic acid derivatives typically focus on their pharmacokinetics and pharmacodynamics:

  • Protein binding studies: Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability.
  • Enzyme inhibition assays: Assessing whether the compound inhibits specific enzymes can reveal potential therapeutic applications.
  • Cellular uptake studies: Understanding how effectively cells absorb the compound is crucial for evaluating its efficacy in biological systems.

These studies are essential for determining the practical applications of benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester.

Several compounds share structural similarities with benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Methyl BenzoateC9H10O2C_{9}H_{10}O_2Simple methyl ester of benzoic acid; lacks additional functional groups
2-Hydroxybenzoic Acid (Salicylic Acid)C7H6O3C_{7}H_{6}O_3Contains a hydroxyl group; known for anti-inflammatory properties
4-Methoxybenzoic AcidC9H10O3C_{9}H_{10}O_3Contains a methoxy group; used in polymer production
3,4-Dimethoxybenzoic AcidC10H12O4C_{10}H_{12}O_4Two methoxy groups; exhibits different solubility and reactivity

Benzoic acid, 2,4-dimethoxy-6-(2-oxo-2-phenylethyl)-, methyl ester stands out due to its combination of methoxy groups and a phenylethyl ketone structure, which may confer unique biological activities not found in simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

314.11542367 g/mol

Monoisotopic Mass

314.11542367 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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